- Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinolineHecheng Huaxue, 2009, 17(5), 640-641,
Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)

924633-09-0 structure
상품 이름:3-Benzyl-6-bromoquinoline-2(1H)-one
CAS 번호:924633-09-0
MF:C16H12BrNO
메가와트:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829
3-Benzyl-6-bromoquinoline-2(1H)-one 화학적 및 물리적 성질
이름 및 식별자
-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
- NYAOVIBBTKTYMI-UHFFFAOYSA-N
- 3-Benzyl-6-bromoquinoline-2(1H)-one
- 3-Benzyl-6-bromo-1H-quinoline-2-one
- 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
- 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
- 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
- 3-Benzyl-6-bromo-1H-quinolin-2-one
- 3-Benzyl-6-bromo-2(1H)-quinolinone
- ZLB63309
- SCHEMBL6521139
- DB-099126
- AKOS037650742
- CS-15246
- CS-0011156
- 924633-09-0
- AT-417/43485049
- C13204
-
- MDL: MFCD28124969
- 인치: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
- InChIKey: NYAOVIBBTKTYMI-UHFFFAOYSA-N
- 미소: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1
계산된 속성
- 정밀분자량: 313.01023g/mol
- 동위원소 질량: 313.01023g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 2
- 복잡도: 373
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4
- 토폴로지 분자 극성 표면적: 29.1
실험적 성질
- 밀도: 1.5±0.1 g/cm3
- 융해점: NA
- 비등점: 494.3±45.0 °C at 760 mmHg
- 플래시 포인트: 252.8±28.7 °C
- 증기압: 0.0±1.3 mmHg at 25°C
3-Benzyl-6-bromoquinoline-2(1H)-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772735-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 1g |
$820 | 2024-06-06 | |
1PlusChem | 1P00IMI6-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 1g |
$819.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066855-1g |
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone |
924633-09-0 | 98% | 1g |
¥8134.00 | 2024-04-25 | |
1PlusChem | 1P00IMI6-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$253.00 | 2024-04-20 | |
eNovation Chemicals LLC | D772735-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 100mg |
$265 | 2025-02-25 | |
eNovation Chemicals LLC | D772735-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98+% | 100mg |
$265 | 2024-06-06 | |
Aaron | AR00IMQI-100mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 100mg |
$220.00 | 2025-02-10 | |
A2B Chem LLC | AI68174-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$463.00 | 2024-07-18 | |
Aaron | AR00IMQI-250mg |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 250mg |
$366.00 | 2025-02-10 | |
A2B Chem LLC | AI68174-1g |
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)- |
924633-09-0 | 98% | 1g |
$914.00 | 2024-07-18 |
3-Benzyl-6-bromoquinoline-2(1H)-one 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
1.2 overnight, 80 °C
1.3 Reagents: Water ; cooled
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 16 h, rt → 80 °C
참조
- IL4I1 inhibitors and methods of use, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 - 20 min, reflux
참조
- Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux
참조
- Preparation of quinoline derivatives as antibacterial agents, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 15 min, reflux
참조
- Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangementTetrahedron, 2007, 63(2), 451-460,
3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials
- N-(4-Bromophenyl)-benzenepropanamide
- 3-Benzyl-6-bromo-2-chloroquinoline
- 3-Benzyl-6-bromo-2-methoxyquinoline
- 2(1H)-Quinolinone, 6-bromo-3,4-dihydro-3-(phenylmethylene)-
3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products
3-Benzyl-6-bromoquinoline-2(1H)-one 관련 문헌
-
1. Book reviews
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one) 관련 제품
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- 1040674-61-0(N-[4-({2-[2-(3,4-dimethoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide)
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